molecular formula C22H23N3O2S B2518274 N'-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 896377-76-7

N'-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2518274
CAS No.: 896377-76-7
M. Wt: 393.51
InChI Key: ZQSMQDXGVWIMLS-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a structurally complex molecule featuring:

  • A 1,3-thiazole core substituted with a 4-methylphenyl group at position 2.
  • An ethanediamide (CONHCO) linker connecting the thiazole-ethyl moiety to a 3,5-dimethylphenyl group.
  • Key substituents: The 3,5-dimethylphenyl and 4-methylphenyl groups likely enhance lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-4-6-17(7-5-14)22-25-18(13-28-22)8-9-23-20(26)21(27)24-19-11-15(2)10-16(3)12-19/h4-7,10-13H,8-9H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMQDXGVWIMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent coupling with the aromatic amines. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Coupling with Aromatic Amines: The thiazole intermediate is then coupled with 3,5-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Electronic Properties

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Biological Activity Reference
N'-(3,5-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide (Target) 1,3-Thiazole 3,5-Dimethylphenyl, 4-methylphenyl Not reported -
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole Dual 4-methylphenyl groups Antibacterial (E. coli, B. subtilis)
N-(3,5-Dimethylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-oxadiazole-2-amine 1,3,4-Oxadiazole 3,5-Dimethylphenyl, 4-methylphenyl Antioxidant (FRAP assay)
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole Ethoxyphenyl, morpholine Anti-proliferative
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine Acetyl, methyl, benzamide Not specified

Key Observations :

  • Core Heterocycles : The thiazole (1 sulfur, 1 nitrogen) in the target compound contrasts with thiadiazole (2 nitrogens, 1 sulfur) and oxadiazole (2 nitrogens, 1 oxygen) cores in analogs. These differences alter electronic density, affecting binding to biological targets .
  • Ethanediamide linkers may facilitate hydrogen bonding compared to acetamide or sulfonamide groups in other compounds .

Physicochemical Properties

  • Lipophilicity : Calculated logP values for methylphenyl-substituted thiazoles are likely higher than oxadiazoles (due to sulfur’s polarizability), enhancing blood-brain barrier penetration.
  • Solubility : Ethanediamide linkers may improve aqueous solubility compared to sulfonamides () or esters () .

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 3 5 dimethylphenyl N 2 2 4 methylphenyl 1 3 thiazol 4 yl ethyl}ethanediamide}

Preliminary studies suggest that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : Similar compounds in the thiazole family have demonstrated significant anticancer properties by disrupting cell cycle progression and inducing apoptosis in various cancer cell lines.
  • Antioxidant Activity : The presence of thiazole rings is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Potential inhibition of metabolic enzymes such as acetylcholinesterase (AChE) has been reported, indicating possible applications in treating neurodegenerative diseases.

Anticancer Activity

A series of studies have evaluated the compound's effectiveness against different cancer cell lines. The following table summarizes significant findings:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HCT-116 (Colon)12.3
A549 (Lung)15.0
HeLa (Cervical)8.9

Neuropharmacological Effects

Research indicates that the compound may also show promise in neuropharmacology:

  • Inhibition of AChE : In vitro studies have shown that the compound inhibits AChE activity, which is crucial for managing conditions like Alzheimer's disease.
  • Antioxidant Properties : The compound has demonstrated significant radical scavenging activity in various assays, suggesting a protective role against neurodegeneration.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.
  • Alzheimer's Disease Model : In a rat model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

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